2-(2-(4-Chlorophenoxy)phenyl)acetic acid
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 2-(2-(4-Chlorophenoxy)phenyl)acetic acid, such as 2-chlorophenyl derivatives, involves methodologies like Friedel–Crafts acylation. This process has been improved by utilizing microwave heating, which increases the yield significantly over conventional heating methods. Microwave heating, in the presence of catalysts like cyanuric chloride, pyridine, and AlCl3 or FeCl3, has been particularly effective for acylating 2-(2-chlorophenyl)acetic acids and 2-chlorocarboxylic acids, yielding ketones with higher efficiency. Notably, the FeCl3 catalyzed reactions provide pure ketones without the need for chromatographic purification, unlike those catalyzed by AlCl3 (Mahdi et al., 2011).
Molecular Structure Analysis
Investigations into the molecular structure of chlorophenoxy acetic acid derivatives through vibrational spectroscopic analysis, including FT-IR, FT-Raman, and NMR spectroscopy, provide detailed insights into their molecular geometry, electronic properties, and vibrational frequencies. Computational methods like HF and DFT calculations contribute to understanding the impact of chlorine atoms on the phenyl structure, vibrational patterns, and electronic properties, including absorption wavelengths, dipole moments, and frontier molecular orbital energies. Such comprehensive analyses highlight the complex nature of chlorophenoxy acetic acid derivatives and their potential for various applications (Karthikeyan et al., 2014).
Scientific Research Applications
- Scientific Field: Medicinal Chemistry
- Application Summary : This compound has been studied for its anti-inflammatory properties .
- Methods of Application : The compound was synthesized and its anti-inflammatory activity was tested in a carrageenan-induced rat paw edema assay .
- Results or Outcomes : The results showed that this group of compounds exhibits anti-inflammatory activity with a moderate to excellent activity range (25–86% inhibition at their maximum inhibition activity) in comparison with diclofenac sodium as a reference drug (61% inhibition) .
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Scientific Field: Neurology Research
- Application Summary : This compound is available for purchase as a reference standard from Neurology Research Chemicals and Analytical Standards .
- Methods of Application : As a reference standard, it can be used in various neurology research experiments .
- Results or Outcomes : The specific results or outcomes would depend on the particular experiment in which it is used .
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Scientific Field: Cancer Research
- Application Summary : Compounds similar to “2-(2-(4-Chlorophenoxy)phenyl)acetic acid”, such as 4-Chlorophenylacetic acid, have been studied for their anticancer properties .
- Methods of Application : These compounds can be tested in vitro using cancer cell lines, or in vivo using animal models .
- Results or Outcomes : In one study, 4-Chlorophenylacetic acid showed potential as a therapeutic agent in the prevention or treatment of estrogen-sensitive breast cancer .
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Scientific Field: Herbicide Research
- Application Summary : Compounds similar to “2-(2-(4-Chlorophenoxy)phenyl)acetic acid”, such as (4-chlorophenoxy)acetic acid, have been used as phenoxy herbicides .
- Methods of Application : These compounds can be applied to plants to study their herbicidal effects .
- Results or Outcomes : The specific results or outcomes would depend on the particular plant species and the conditions of the experiment .
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Scientific Field: Chemical Research
- Application Summary : This compound is available for purchase as a reference standard from various chemical suppliers .
- Methods of Application : As a reference standard, it can be used in various chemical research experiments .
- Results or Outcomes : The specific results or outcomes would depend on the particular experiment in which it is used .
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Scientific Field: Environmental Science
- Application Summary : Compounds similar to “2-(2-(4-Chlorophenoxy)phenyl)acetic acid”, such as (4-chlorophenoxy)acetic acid, have been used in environmental science research .
- Methods of Application : These compounds can be applied in various environmental science experiments, such as studying their degradation by certain bacterial strains .
- Results or Outcomes : The specific results or outcomes would depend on the particular experiment or study .
Safety And Hazards
properties
IUPAC Name |
2-[2-(4-chlorophenoxy)phenyl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO3/c15-11-5-7-12(8-6-11)18-13-4-2-1-3-10(13)9-14(16)17/h1-8H,9H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALMJMOPIBISVHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)O)OC2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60482181 | |
Record name | 2-(2-(4-Chlorophenoxy)phenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60482181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(4-Chlorophenoxy)phenyl)acetic acid | |
CAS RN |
25563-04-6 | |
Record name | 2-(2-(4-Chlorophenoxy)phenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60482181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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